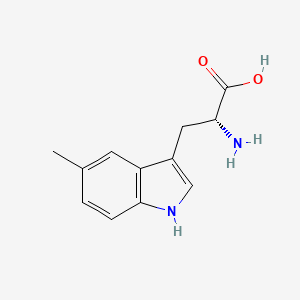

5-methyl-D-tryptophan

Description

Contextualization as a Tryptophan Analog

5-Methyl-D-tryptophan is a synthetic derivative of the essential amino acid D-tryptophan. It is structurally characterized by the addition of a methyl group at the fifth position of the indole (B1671886) ring of tryptophan. This modification classifies it as a tryptophan analog, a molecule that mimics the structure of tryptophan and can interact with the biological systems that recognize and process the natural amino acid. Its molecular formula is C₁₂H₁₄N₂O₂, and it has a molecular weight of 218.25 g/mol . scbt.com

As a structural analog, this compound can serve as a tool in biochemical and genetic studies to probe the intricacies of tryptophan-related pathways. Its utility often stems from its ability to act as a competitive inhibitor or a substrate for enzymes involved in tryptophan metabolism.

Significance in Investigating Tryptophan Metabolism and Regulation

The study of tryptophan metabolism is crucial as it is a precursor for the synthesis of vital biomolecules, including proteins, the neurotransmitter serotonin (B10506), and the neurohormone melatonin (B1676174). thno.orgwikipedia.org Tryptophan is primarily metabolized through three main pathways: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway mediated by gut microbiota. nih.govmdpi.com

This compound and its related compounds are instrumental in elucidating the regulation of these pathways. For instance, the racemic mixture 5-methyl-DL-tryptophan is known to inhibit the synthesis of anthranilate, a key step in the tryptophan biosynthesis pathway in organisms like Neurospora crassa. sigmaaldrich.comsigmaaldrich.com It also acts as a corepressor of the E. coli trp repressor, demonstrating its role in the feedback inhibition of tryptophan synthesis. scbt.com

Furthermore, research has shown that derivatives of 5-methyl-tryptophan can influence the enzymes central to these metabolic routes. For example, while some methylated tryptophans can be substrates for enzymes like tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, others can act as inhibitors. nih.gov The position of the methyl group on the indole ring significantly affects its interaction with enzymes. nih.gov

The kynurenine pathway, which metabolizes the majority of tryptophan, is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). wikipedia.orgnih.gov Dysregulation of this pathway is linked to various diseases. nih.gov Tryptophan analogs, including methylated forms, are critical for studying the function and inhibition of these enzymes. caymanchem.comwikipedia.org

Overview of Enantiomeric Forms in Research

5-Methyltryptophan exists as two enantiomers, or mirror-image isomers: this compound and 5-methyl-L-tryptophan. nih.gov The stereochemistry of these molecules is a critical determinant of their biological activity, as enzymes and receptors in biological systems are often highly selective for one enantiomer over the other.

Research highlights the distinct roles of each enantiomer. For instance, in the context of enzymes that process tryptophan, the L-enantiomers of methylated tryptophans are generally preferred. One study found that while 5-methyl-L-tryptophan was a substrate for a specific prenyltransferase, the D-enantiomer showed negligible activity.

Similarly, in the study of IDO enzymes, the different enantiomers of methylated tryptophan derivatives exhibit varied inhibitory effects. For example, 1-methyl-L-tryptophan is a weak inhibitor of IDO1, while 1-methyl-D-tryptophan is a more potent inhibitor of the related enzyme IDO2. wikipedia.orguniprot.org This enantiomeric specificity is crucial for the development of targeted therapeutic agents. The ability to separate and study these enantiomers is essential for understanding their specific biological functions. nih.gov

| Feature | This compound | L-tryptophan |

| Classification | Tryptophan Analog | Essential Amino Acid |

| Structure | Tryptophan with a methyl group at the 5-position of the indole ring | Natural Amino Acid |

| Primary Role in Research | Investigating tryptophan metabolism and regulation | Precursor for protein, serotonin, and melatonin synthesis |

| Enantiomeric Specificity | D-enantiomer with specific interactions | L-enantiomer is the naturally occurring and utilized form |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357429 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-79-1 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of 5 Methyl D Tryptophan

Historical Chemical Synthesis Approaches

The foundational methods for synthesizing 5-methyl-DL-tryptophan date back to the mid-20th century. A notable early approach involved the direct methylation of the indole (B1671886) ring of tryptophan. This multi-step process required the initial protection of the amino and carboxylic acid groups to prevent unwanted side reactions. Following protection, a methyl group was introduced at the fifth position of the indole ring using methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involved the deprotection of the amino and carboxylic acid groups to yield 5-methyl-DL-tryptophan.

Another classic strategy employed a Strecker amino acid synthesis approach. This involved the Vilsmeier formylation of commercially available 5-methylindole (B121678) to produce 5-methylindole-3-carbaldehyde. rsc.org This intermediate was then homologated through a Wittig reaction to yield 2-(5-methylindol-3-yl)acetaldehyde. rsc.org The subsequent Strecker synthesis, utilizing a chiral auxiliary like (S)-methylbenzylamine, facilitated the formation of the corresponding α-aminonitrile. rsc.org Hydrolysis of the nitrile group, often proceeding through an α-amino amide intermediate to avoid harsh conditions that could lead to decomposition, ultimately afforded the desired 5-methyl-D-tryptophan. rsc.org

More recent advancements in chemical synthesis have introduced methods like the use of boronate precursors for regioselective methylation. This technique, adapted from fluorination methods, utilizes a boronic ester prosthetic group at the target position on the indole ring. A palladium-catalyzed Miyaura borylation reaction with methyl triflate then achieves selective methylation at the C5 position.

A summary of key historical chemical synthesis findings is presented below:

| Method | Key Reagents/Steps | Advantages | Disadvantages |

| Direct Methylation | Tryptophan, protecting groups, methyl iodide/dimethyl sulfate, Lewis acid catalyst, deprotection. | Direct introduction of the methyl group. | Requires protection/deprotection steps, potential for side reactions. |

| Strecker Synthesis | 5-methylindole, Vilsmeier formylation, Wittig reaction, chiral auxiliary, hydrolysis. rsc.org | Flexible and operationally simple for creating various analogues. rsc.org | Multi-step process, potential for decomposition during hydrolysis. rsc.org |

| Boronate Prosthetic Group | 5-boronate-α-methyl-L-tryptophan, palladium catalyst, methyl triflate. | High regioselectivity. | Adapted from other techniques, may require specialized precursors. |

Enzymatic Synthesis of this compound and Related Derivatives

Enzymatic methods offer a powerful and highly selective alternative to traditional chemical synthesis for producing this compound and its derivatives. acs.org These biocatalytic approaches often proceed with high enantiopurity and under milder reaction conditions.

A central enzyme in this field is tryptophan synthase (TrpS). chim.itnih.gov TrpS, a heterodimeric enzyme, naturally catalyzes the formation of L-tryptophan from indole and L-serine. chim.it Researchers have successfully utilized wild-type and engineered TrpS to synthesize a variety of tryptophan analogues, including 5-methyl-L-tryptophan, by providing the enzyme with the corresponding substituted indole. nih.gov The use of whole-cell lysates containing TrpS has proven to be a practical alternative to using purified enzymes. chim.it

Another significant enzymatic approach involves the use of tryptophanase. This enzyme can catalyze the coupling of 5-methylindole with S-methyl-L-cysteine to produce 5-methyl-L-tryptophan. researchgate.net Furthermore, a one-pot, two-step biocatalytic process has been developed for the synthesis of D-tryptophan derivatives. researchgate.net This method couples the synthesis of L-tryptophan catalyzed by tryptophan synthase with a stereoinversion cascade mediated by an L-amino acid deaminase and an engineered aminotransferase. researchgate.net

Enzymatic methods have also been employed in the production of tryptophan derivatives from different precursors. For instance, bacteria capable of hydrolyzing DL-5-indolylmethylhydantoin to L-tryptophan have been isolated. tandfonline.com This process offers an alternative to the chemical hydrolysis of the hydantoin (B18101) compound, which requires high temperature and pressure. tandfonline.com

The table below highlights key findings in the enzymatic synthesis of 5-methyl-tryptophan and related compounds:

| Enzyme/System | Substrates | Product | Key Findings |

| Tryptophan Synthase (TrpS) | 5-methylindole, L-serine | 5-methyl-L-tryptophan | Wild-type and engineered TrpS can produce various tryptophan analogues with high enantioselectivity. acs.orgchim.itnih.gov |

| Tryptophanase | 5-methylindole, S-methyl-L-cysteine | 5-methyl-L-tryptophan | Effective for coupling substituted indoles with a cysteine derivative. researchgate.net |

| TrpS and Stereoinversion Cascade | 5-methylindole, serine | This compound | A one-pot system for the synthesis of D-tryptophan derivatives with high enantiomeric excess. researchgate.net |

| Hydantoin-hydrolyzing Bacteria | DL-5-indolylmethylhydantoin | L-tryptophan | Provides an enzymatic route for the conversion of hydantoin precursors to tryptophan. tandfonline.com |

Preparation of Labeled this compound for Advanced Research

Isotopically labeled versions of this compound are invaluable tools for advanced research, particularly in metabolic studies and for use as tracers in techniques like positron emission tomography (PET). The synthesis of these labeled compounds requires specialized methods to incorporate isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and fluorine-18 (B77423) (¹⁸F).

One approach for deuterium and tritium labeling involves enzymatic synthesis. For instance, 5'-methyl-[2-²H]-L-tryptophan and its tritiated counterpart have been synthesized via the enzymatic coupling of 5-methylindole with S-methyl-L-cysteine, catalyzed by tryptophanase in a deuterated or tritiated medium. researchgate.net

The synthesis of ¹⁸F-labeled tryptophan derivatives for PET imaging has been a significant area of focus. nih.govresearchgate.net A common strategy involves the introduction of ¹⁸F onto the indole ring. This can be achieved through a copper-catalyzed radiofluorination of a boronic ester precursor, such as 5-BPin-AMT (a precursor for 5-[¹⁸F]F-α-methyl-L-tryptophan). nih.gov This method allows for the direct incorporation of ¹⁸F into the tryptophan backbone with high radiochemical purity. nih.govresearchgate.net The synthesis of the necessary precursors can be accomplished through multi-step chemical routes. nih.gov

For protein NMR spectroscopy, specific isotopic labeling of tryptophan residues can be achieved by providing metabolic precursors during protein expression. portlandpress.com While indole can be used for selective labeling of the tryptophan side chain, the synthesis of more complex labeled precursors is often required. portlandpress.com

The following table summarizes key research findings on the preparation of labeled 5-methyl-tryptophan:

| Isotope | Labeling Method | Precursors/Reagents | Application |

| Deuterium (²H) / Tritium (³H) | Enzymatic coupling with tryptophanase | 5-methylindole, S-methyl-L-cysteine, deuterated/tritiated medium | Kinetic studies researchgate.net |

| Fluorine-18 (¹⁸F) | Copper-catalyzed radiofluorination | 5-BPin-AMT, ¹⁸F-fluoride | PET imaging of tumors nih.govresearchgate.net |

| Carbon-13 (¹³C) | Biosynthetic pathways | ¹³C-labeled metabolic precursors (e.g., ¹³C-Ser) | Protein NMR spectroscopy rsc.org |

Enzymology and Molecular Mechanisms of 5 Methyl D Tryptophan Action

Competitive Inhibition of Tryptophan Biosynthesis Enzymes

5-methyl-tryptophan acts as a false feedback inhibitor of anthranilate synthase (AS), a critical enzyme that catalyzes the first committed step in the tryptophan biosynthesis pathway. mdpi.com This enzyme converts chorismate to anthranilate. hhu.de In many microorganisms and plants, the biosynthesis of tryptophan is regulated by the end-product, L-tryptophan, which binds to an allosteric site on anthranilate synthase, inhibiting its activity. Due to its structural similarity, 5-methyl-tryptophan can mimic L-tryptophan and bind to this regulatory site, effectively suppressing the enzyme's function. mdpi.com

This inhibition has been observed in various organisms, including Escherichia coli, Neurospora crassa, and plants like oats. sigmaaldrich.comchemicalbook.com In E. coli, 5-methyl-tryptophan can act as a corepressor of the trp repressor, further regulating the expression of the tryptophan operon. sigmaaldrich.comchemicalbook.com The anthranilate synthase enzyme complex often consists of two components, TrpE and TrpG. mdpi.com The tryptophan binding site is located on the TrpE subunit, and mutations in this region can confer resistance to the inhibitory effects of both tryptophan and its analogs like 5-methyl-tryptophan. mdpi.com Studies in plants have also revealed the existence of different anthranilate synthase isoenzymes with varying sensitivities to feedback inhibition by tryptophan and 5-methyl-tryptophan, suggesting a complex regulatory mechanism for partitioning carbon flow between primary and secondary metabolism. hhu.denih.gov For example, elicitor-inducible AS isoenzymes in Ruta graveolens are significantly less sensitive to tryptophan inhibition than the noninducible isoenzymes involved in primary metabolism. hhu.de

The shikimate pathway is a fundamental metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. bioone.orgresearchgate.net By inhibiting anthranilate synthase, the entry point for tryptophan-specific biosynthesis from chorismate, 5-methyl-tryptophan directly modulates the flux through the latter stages of this pathway. hhu.de The inhibitory action can lead to tryptophan starvation, which serves as a selection pressure for mutants.

Research on 5-methyl-tryptophan-resistant mutants has provided significant insights into the regulation of the shikimate pathway. For instance, a rice mutant resistant to 5-methyl-tryptophan, Mtr1, was found to have a point mutation in an enzyme with both arogenate dehydratase and prephenate dehydratase activities, rendering it insensitive to feedback inhibition by phenylalanine. bioone.org This loss of feedback control resulted in the over-accumulation of not only tryptophan but also phenylalanine and various phenylpropanoids. bioone.org Similarly, treating plant cells with 5-methyl-tryptophan can lead to an increase in the activity of tryptophan-resistant isoforms of anthranilate synthase, demonstrating differential transcriptional regulation and metabolic rerouting within the pathway in response to the analog. nih.gov These findings underscore that the interaction of 5-methyl-D-tryptophan with key enzymes can cause significant perturbations across the interconnected network of aromatic amino acid biosynthesis.

Interaction with Tryptophan Catabolism Enzymes

Tryptophanase is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the degradation of L-tryptophan into indole (B1671886), pyruvate, and ammonia. mdpi.com While the enzyme has a broad substrate specificity for various L-tryptophan derivatives, it exhibits extremely stringent enantioselectivity. mdpi.com General biochemical information indicates that 5-methyl-tryptophan can act as a substrate for tryptophanase. sigmaaldrich.comchemicalbook.comsigmaaldrich.com However, this activity is highly specific to the L-enantiomer. mdpi.com

D-tryptophan is not a substrate for tryptophanase and instead acts as a competitive inhibitor of L-tryptophan degradation. mdpi.com Given this absolute enantioselectivity, this compound is not expected to be catabolized by tryptophanase under normal physiological conditions. Instead, it would likely function as a competitive inhibitor, binding to the active site but not undergoing the subsequent enzymatic conversion. In E. coli, analogs like 5-methyl-L-tryptophan are known to be effective inducers of the tryptophanase (tna) operon, which includes the gene for tryptophanase itself. pnas.org

Indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. pnas.orgtandfonline.comnih.gov These enzymes, particularly IDO1, are significant targets in immunotherapy due to their role in creating an immunosuppressive microenvironment. bmj.comthno.org

While much of the research on inhibitors has focused on 1-methyl-tryptophan, studies show that the stereochemistry of the analog is critical. For 1-methyl-tryptophan, the D-enantiomer (D-1MT) is often a more effective inhibitor of IDO-mediated immunosuppression than the L-enantiomer. nih.govaacrjournals.org Human IDO2, in particular, is noted to be more specifically inhibited by D-1MT. nih.gov TDO is generally not inhibited by 1-methyl-tryptophan due to steric hindrance in the active site. pnas.org

For 5-methyl-tryptophan, the methyl group is on the indole ring rather than the amino group nitrogen, altering its interaction profile. Data on the specific interaction of this compound with human IDO and TDO enzymes is limited. However, studies on a bacterial TDO from Xanthomonas campestris provide some insight into its potential as a substrate.

| Enzyme | Substrate | Apparent Michaelis Constant (Km) |

|---|---|---|

| Tryptophan 2,3-dioxygenase (Xanthomonas campestris) | 5-methyl-D/L-tryptophan | 525 µM uniprot.org |

This table displays the apparent Michaelis constant (Km) for the racemic mixture of 5-methyl-tryptophan with a bacterial TDO enzyme. A higher Km value indicates lower affinity of the enzyme for the substrate.

Specificity of Enzymes Towards this compound Enantiomers

The orientation of the amino acid side chain is a critical determinant for enzyme-substrate interactions, and thus enzymes often display high enantioselectivity. In the case of 5-methyl-tryptophan, different enzymes show distinct and sometimes opposing preferences for the D- and L-enantiomers.

As discussed, tryptophanase is highly specific for the L-enantiomer of tryptophan and its derivatives, with this compound acting as a competitive inhibitor rather than a substrate. mdpi.com Similarly, most enzymes involved in primary metabolism have evolved to recognize L-amino acids exclusively.

In contrast, some enzymes involved in secondary metabolism exhibit more relaxed or even inverted stereoselectivity. A notable example is found in a class of enzymes known as dimethylallyltryptophan synthases (DMATS), which are prenyltransferases that attach a dimethylallyl group to the tryptophan indole ring. rsc.orgnih.gov Comparative studies on various DMATS enzymes have revealed that some isoforms not only accept this compound as a substrate but, in some cases, prefer it over the L-enantiomer. For example, the enzymes 6-DMATSMo and 5-DMATSSc accepted this compound much more efficiently than 5-methyl-L-tryptophan. rsc.orgnih.gov This demonstrates that the D-isomer can be a specific substrate for certain enzymatic transformations, particularly in pathways leading to specialized metabolites.

| Enzyme | Substrate | Relative Conversion Yield (%) |

|---|---|---|

| 6-DMATS | 5-methyl-L-tryptophan | 43.0 ± 1.8 |

| 6-DMATS | This compound | <0.5 (negligible) |

| 6-DMATSMo | 5-methyl-L-tryptophan | Lower activity rsc.orgnih.gov |

| 6-DMATSMo | This compound | Higher activity rsc.orgnih.gov |

| 5-DMATSSc | 5-methyl-L-tryptophan | Lower activity rsc.orgnih.gov |

| 5-DMATSSc | This compound | Higher activity rsc.orgnih.gov |

This table compares the enzymatic conversion of 5-methyl-tryptophan enantiomers by different dimethylallyltryptophan synthase (DMATS) enzymes, highlighting varied enantioselectivity.

D-Enantiomer Selectivity in Enzyme Assays

Enzymes often exhibit a high degree of stereospecificity, preferentially binding to and acting upon one enantiomer of a chiral substrate over the other. Research has shown that many enzymes involved in tryptophan metabolism and its regulation display a clear preference for the L-enantiomer of tryptophan and its analogs.

For instance, studies on tryptophan synthase, an enzyme that catalyzes the final steps of tryptophan biosynthesis, have demonstrated its specificity for L-tryptophan. rcsb.orgpnas.org While tryptophan 2,3-dioxygenase (TDO) is highly specific for L-tryptophan and its derivatives, indoleamine 2,3-dioxygenase (IDO) can interact with D-tryptophan, although with a much lower affinity (approximately 100-fold higher Km) compared to L-tryptophan. pnas.org This indicates that while some enzymes can bind D-enantiomers, the catalytic efficiency is often significantly lower or negligible.

In the context of 5-methyltryptophan, studies on certain enzymes have shown that the L-enantiomer, 5-methyl-L-tryptophan, is the more active form. For example, with C6-prenyltransferases (6-DMATS), 5-methyl-L-tryptophan showed a conversion of 43.0 ± 1.8%, whereas the D-enantiomer had negligible activity (<0.5%). This pronounced selectivity underscores the precise three-dimensional arrangement required for substrate binding and catalysis in many enzymatic reactions.

However, it's noteworthy that under specific conditions, some enzymes can be induced to act on D-enantiomers. Tryptophanase, which is typically highly selective for L-tryptophan, can be made to catalyze the degradation of D-tryptophan in the presence of diammonium hydrogenphosphate. mdpi.comnih.gov This suggests that the enzyme's active site possesses a degree of flexibility that can be modulated by external factors. mdpi.com

Comparative Enzyme Specificity with L- and DL-5-Methyltryptophan

The specificity of enzymes for this compound is best understood by comparing its effects with those of its L-enantiomer and the racemic mixture (DL-5-methyltryptophan). This comparison helps to elucidate the stereospecific requirements of different enzymes.

In Neurospora crassa, L-tryptophan is a potent repressor of the enzymes involved in its own biosynthesis. nih.gov Studies have shown that DL-5-methyltryptophan is less effective than L-tryptophan in this repression, and D-tryptophan is even less so. nih.govnih.gov This suggests that the enzymes and regulatory proteins in this pathway have a higher affinity for the L-configuration.

Similarly, in the context of feedback inhibition of anthranilate synthase, the first enzyme in the tryptophan biosynthetic pathway, L-tryptophan is a strong inhibitor. nih.gov DL-5-methyltryptophan also exhibits inhibitory effects, though to a lesser extent than L-tryptophan. nih.gov D-tryptophan, on the other hand, does not inhibit the preformed anthranilate-synthesizing activity. nih.gov This highlights the stereospecificity of the allosteric binding site on anthranilate synthase.

The following table summarizes the comparative effects of tryptophan enantiomers and their methylated analogs on enzyme activity in Neurospora crassa:

| Compound | Repression of Indole-Synthesizing Activity | Inhibition of Preformed Anthranilate-Synthesizing Activity |

| L-Tryptophan | Most effective repressor nih.govnih.gov | Strong inhibitor nih.gov |

| D-Tryptophan | Less effective than L-tryptophan nih.govnih.gov | No inhibition nih.gov |

| DL-5-Methyltryptophan | Less effective than L-tryptophan nih.govnih.gov | Inhibits to a lesser extent than L-tryptophan nih.gov |

This table is based on in vivo studies in Neurospora crassa.

Allosteric Regulation and Feedback Inhibition Mechanisms

This compound and its related compounds are instrumental in studying allosteric regulation and feedback inhibition, particularly in the tryptophan biosynthesis pathway. Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, which in turn alters the enzyme's catalytic activity.

A primary example of this is the regulation of anthranilate synthase. mdpi.com This enzyme is subject to feedback inhibition by the end product of the pathway, L-tryptophan. Tryptophan analogs like 5-methyltryptophan can mimic this effect. mdpi.comnih.gov They bind to the allosteric site on anthranilate synthase, causing a conformational change that reduces the enzyme's affinity for its substrates, thereby downregulating the entire pathway. mdpi.com In Saccharomyces cerevisiae, mutations that impair this feedback inhibition can lead to resistance to 5-methyltryptophan. nih.gov

In Escherichia coli, 5-methyl-DL-tryptophan acts as a corepressor of the trp repressor, which controls the expression of the trp operon. sigmaaldrich.com This demonstrates its role not only in direct enzyme inhibition but also in the genetic regulation of the pathway.

Tryptophan synthase itself is a classic model for studying allosterie regulation. aip.orgresearchgate.net It is a complex of α and β subunits, where the binding of a ligand at the α-subunit can allosterically increase the catalytic activity at the β-subunit by 3 to 10-fold. aip.org While direct studies on this compound's allosteric effects on tryptophan synthase are less common, the principles of allosteric communication within this enzyme complex are well-established. pnas.orgaip.org

The ability of 5-methyltryptophan to act as a feedback inhibitor and a regulatory molecule has made it a useful tool for selecting for mutants with altered regulatory mechanisms in various organisms, from bacteria to plants. mdpi.comsigmaaldrich.com

Roles in Microbial Systems and Cellular Biology

Impact on Microbial Tryptophan Biosynthesis and Growth

5-methyl-tryptophan exerts significant influence over the biosynthesis of tryptophan and the growth of various microorganisms by acting as a competitive inhibitor and a regulatory mimic.

In bacteria like Escherichia coli, the synthesis of tryptophan is controlled by the trp operon, a cluster of genes encoding the necessary biosynthetic enzymes. khanacademy.org The expression of this operon is switched off when tryptophan levels are high. khanacademy.org This regulation is mediated by the trp repressor protein, which, when activated by binding to tryptophan, attaches to the operator DNA sequence and blocks transcription. khanacademy.org

5-methyl-tryptophan can function as a corepressor for the E. coli trp repressor. sigmaaldrich.comsigmaaldrich.com It binds to the repressor protein, activating it in a manner similar to tryptophan itself, which leads to the repression of the trp operon. sigmaaldrich.comsigmaaldrich.compdbj.org Studies on tryptophan analogs have shown that modifications to the indole (B1671886) ring, such as the methylation at the 5-position, allow the compound to repress the trp operon to varying degrees. nih.gov Specifically, D-tryptophan has also been observed to interact with the trp aporepressor. nih.gov

Furthermore, in addition to its role in repression, 5-methyl-L-tryptophan has been identified as an effective inducer of the tryptophanase (tna) operon in E. coli. pnas.org This operon encodes an enzyme that degrades tryptophan, and its induction by the analog highlights the complex and multifaceted regulatory roles of tryptophan derivatives in bacterial gene expression. pnas.org

**Table 1: Effect of Tryptophan Analogs on trp Operon Expression in *E. coli***

| Compound | Effect on trp Operon | Mechanism |

|---|---|---|

| Tryptophan | Repression | Acts as a corepressor, activating the Trp repressor to block transcription. khanacademy.org |

| 5-methyl-tryptophan | Repression | Acts as a corepressor for the E. coli trp repressor. sigmaaldrich.comsigmaaldrich.com |

| D-tryptophan | Interaction | Appears to interact with the trp aporepressor. nih.gov |

| 7-methyl-tryptophan | Derepression | Inhibits anthranilate synthase activity, leading to derepression. nih.gov |

| Indole-3-propionic acid (IPA) | Derepression | Interacts with the trp aporepressor to derepress the operon. nih.gov |

5-methyltryptophan acts as a growth inhibitor for several bacterial species by interfering with tryptophan utilization and synthesis. asm.orgnih.gov In strains like Lactobacillus plantarum, which may require an external source of tryptophan, the analog can be particularly effective. asm.org The inhibitory action stems from the fact that 5-methyltryptophan can mimic tryptophan and cause feedback inhibition of the tryptophan biosynthetic pathway, but it cannot be used in protein synthesis, leading to cellular growth arrest. plos.org

Research has shown that the growth of Lactobacillus plantarum ATCC 8014 is inhibited by 5-methyltryptophan. asm.org The biosynthesis of aromatic amino acids in L. plantarum is known to be regulated by feedback inhibition, where the end products inhibit early steps in the pathway. asm.org The presence of tryptophan analogs can thus halt the production of essential tryptophan, thereby inhibiting growth. asm.org

Table 2: Growth Response of Various Microorganisms to DL-5-methyltryptophan

| Organism | Strain | Growth in Presence of 5-methyltryptophan | Reversal by Indole | Reversal by Anthranilic Acid |

|---|---|---|---|---|

| Escherichia coli | ATCC 10536 | Inhibited | Yes | Yes |

| Lactobacillus plantarum | ATCC 8014 | Inhibited | Yes | No |

| Lactobacillus casei | ATCC 7469 | Inhibited | Yes | Yes |

| Leuconostoc mesenteroides | ATCC 8042 | Inhibited | No | No |

Data adapted from Beerstecher, 1954. asm.org

In the yeast Saccharomyces cerevisiae, the regulation of the tryptophan biosynthetic pathway also involves feedback inhibition of the first enzyme, anthranilate synthase. asm.orgnih.gov While supplementing the growth media with tryptophan does not typically repress the synthesis of the pathway's enzymes below a basal level, the use of tryptophan analogs like 5-methyltryptophan can induce a state of tryptophan limitation. asm.orgnih.gov

This perceived starvation for tryptophan leads to a two- to three-fold derepression (increased expression) of the tryptophan biosynthetic enzymes as the cell attempts to compensate. asm.org 5-methyltryptophan achieves this by acting as a feedback inhibitor of anthranilate synthase, which is a key regulatory point in the pathway. Although the analog inhibits the enzyme, it cannot substitute for tryptophan in protein synthesis, tricking the cell into upregulating the entire pathway. asm.orgnih.gov

Applications in Genetic Mutagenesis and Selection

The potent inhibitory effects of 5-methyl-tryptophan are widely exploited in genetics as a powerful selection agent to isolate mutants with altered metabolic regulation.

Resistance to 5-methyl-tryptophan is a valuable marker for selecting mutants that overproduce tryptophan. plos.orgresearchgate.net The principle of this selection method is that wild-type cells are inhibited by the analog because it triggers feedback inhibition of tryptophan synthesis without providing a functional substitute. plos.org Mutants that are resistant to this inhibition can often continue to produce tryptophan and therefore grow in the presence of the analog. plos.orgresearchgate.net

Such resistance commonly arises from mutations in the gene encoding anthranilate synthase, the enzyme targeted by feedback inhibition. plos.orgresearchgate.net These mutations render the enzyme insensitive to inhibition by both tryptophan and its analog, 5-methyl-tryptophan. plos.org As a result, the biosynthetic pathway remains active, leading to the overproduction and accumulation of tryptophan. This strategy has been successfully used to generate high-tryptophan-producing mutants in various organisms, including Corynebacterium glutamicum and rice (Oryza sativa). plos.orgtandfonline.comtandfonline.com For instance, mutants of C. glutamicum resistant to high concentrations of 5-methyltryptophan were shown to produce significantly more L-tryptophan than the parent strain. tandfonline.com

**Table 3: L-Tryptophan Production in 5-methyltryptophan-Resistant Mutants of *Corynebacterium glutamicum***

| Strain | Resistance to 5-methyltryptophan (mg/ml) | L-Tryptophan Produced (mg/ml) |

|---|---|---|

| KY 9456 (Parent Strain) | Sensitive | Trace amount (0.15) |

| 5MT-131-36 | 1 | - |

| 5MT-200-23 | Higher concentration | 1.5 |

| 4MT-11 | Resistant to multiple analogs | 4.9 |

| Px-115-97 | Resistant to multiple analogs | 12.0 |

Data derived from Shiio et al., 1973. tandfonline.com

The use of 5-methyl-DL-tryptophan extends to genetic studies in the domain of Archaea. sigmaaldrich.comsigmaaldrich.com It has been employed as a selective agent to isolate resistant mutants in the methanogen Methanococcus voltae. sigmaaldrich.comnih.gov The isolation of such analog-resistant mutants is a crucial first step in studying gene function and regulation in these organisms, which are often more challenging to manipulate genetically than bacteria. nih.gov

In studies of M. voltae, mutants resistant to 5-methyl-DL-tryptophan were isolated alongside auxotrophic mutants, demonstrating its utility in forward genetic screens. nih.gov Similarly, in the related archaeon Methanobacterium thermoautotrophicum, 5-methyltryptophan-resistant mutants were found to have constitutive expression of tryptophan biosynthetic enzymes, indicating mutations in the regulatory mechanisms that control this pathway. asm.org These studies underscore the importance of 5-methyl-tryptophan as a tool for probing the unique aspects of archaeal genetics and metabolism. nih.govasm.org

Modulation of Cellular Signaling Pathways

5-methyl-D-tryptophan, a synthetic analog of the essential amino acid tryptophan, exerts significant influence on various cellular signaling pathways. Its structural similarity to tryptophan allows it to interact with and modulate key biological processes, particularly in the realms of neurotransmitter synthesis and immune responses. frontiersin.org This section explores the specific mechanisms by which this compound impacts these pathways.

Influence on Neurotransmitter Synthesis Pathways (e.g., Serotonin (B10506) Synthesis Modulation by TPH inhibition)

A primary and well-documented role of this compound is its ability to modulate the synthesis of serotonin, a crucial monoamine neurotransmitter. tandfonline.com This modulation occurs through the competitive inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway. nih.govmedchemexpress.com TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to serotonin. mdpi.comnih.gov

There are two main isoforms of TPH: TPH1, which is primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is located in the neurons of the brainstem's raphe nuclei. nih.govmedchemexpress.com TPH1 is responsible for the majority of peripheral serotonin synthesis, while TPH2 accounts for serotonin production in the central nervous system. nih.govmedchemexpress.com The ability of compounds like this compound and other tryptophan analogs to inhibit these isoforms is of significant pharmacological interest. medchemexpress.com

| Enzyme | Action of this compound | Effect on Serotonin Pathway |

| Tryptophan Hydroxylase (TPH) | Competitive Inhibition | Reduces conversion of Tryptophan to 5-HTP |

This table summarizes the inhibitory action of this compound on the key enzyme in serotonin synthesis.

Interaction with Immunomodulatory Pathways (e.g., TLR4/MyD88/NF-κB signaling)

Recent research has illuminated the role of this compound in modulating the immune system, specifically through its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway. sigmaaldrich.com This pathway is a cornerstone of the innate immune system, responsible for recognizing pathogens and initiating inflammatory responses. frontiersin.orgkmmu.edu.cn

Studies have shown that this compound can ameliorate colitis by influencing the gut microbiota and subsequently modulating the TLR4/MyD88/NF-κB signaling cascade. sigmaaldrich.com The activation of TLR4 by stimuli such as lipopolysaccharide (LPS) typically triggers a downstream signaling cascade involving the adaptor protein MyD88. frontiersin.orgfrontiersin.org This ultimately leads to the activation of the transcription factor NF-κB, which then orchestrates the expression of pro-inflammatory genes. kmmu.edu.cnfrontiersin.org

The intervention of this compound in this pathway suggests its potential to dampen inflammatory responses. sigmaaldrich.com By modulating this critical immunomodulatory pathway, this compound demonstrates a capacity to influence immune homeostasis, particularly in the context of intestinal inflammation. sigmaaldrich.com The precise molecular interactions between this compound and the components of the TLR4/MyD88/NF-κB pathway are an active area of investigation.

| Pathway Component | Role in Signaling | Modulation by this compound |

| Toll-like receptor 4 (TLR4) | Recognizes pathogens, initiates immune response | Influenced by changes in gut microbiota mediated by this compound |

| Myeloid differentiation primary response 88 (MyD88) | Adaptor protein that relays signal from TLR4 | Downstream effects are modulated |

| Nuclear factor-kappa B (NF-κB) | Transcription factor that promotes inflammation | Activation is potentially suppressed, leading to reduced inflammation |

This table outlines the key components of the TLR4/MyD88/NF-κB signaling pathway and the reported influence of this compound.

Preclinical Investigations and Mechanistic Studies

Evaluation in In Vitro Cellular Models

In vitro studies using cellular models have been instrumental in elucidating the molecular interactions of 5-methyl-D-tryptophan. A key area of investigation has been its interaction with enzymes of the kynurenine (B1673888) pathway, a major route of tryptophan metabolism.

Enzymatic assays have shown that the D-isomer of 5-fluorotryptophan (B555192) is not a substrate for indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO2), two rate-limiting enzymes of the kynurenine pathway. mdpi.com This resistance to degradation is a characteristic that distinguishes it from L-tryptophan. While direct enzymatic activity data for this compound is not as extensively detailed in the provided results, the behavior of other D-amino acid analogs provides a basis for understanding its likely metabolic stability.

Furthermore, studies on related compounds, such as 5-methoxy-tryptophan (5-MTP), have shown effects on macrophage differentiation and mitochondrial function. nih.gov For instance, 5-MTP was found to increase the surface levels of CD206, a receptor involved in collagen uptake by macrophages. nih.gov While not directly about 5-MDT, these findings with structurally similar molecules in cellular models highlight potential areas for future investigation of 5-MDT's effects on immune cell function and cellular metabolism.

Table 1: In Vitro Cellular Model Findings

| Cell Model | Compound | Key Finding |

|---|---|---|

| Enzyme-based assay | L-[¹⁸F]F-5-Trp | Substrate for IDO1 and TDO2. mdpi.com |

| Enzyme-based assay | D-[¹⁸F]F-5-Trp | Not a substrate for IDO1 and TDO2. mdpi.com |

| Human Macrophages | 5-methoxy-tryptophan (5-MTP) | Increased surface levels of CD206. nih.gov |

Studies in Animal Models for Pathway Elucidation

Animal models have provided a more complex biological system to understand the in vivo effects of this compound and its influence on various physiological pathways.

Neurochemical Alterations in Rodent Models

Research in rodent models has explored the impact of tryptophan analogs on brain neurochemistry. Studies involving the administration of tryptophan and its derivatives have demonstrated alterations in the levels of neurotransmitters like serotonin (B10506) (5-HT) and their metabolites. nih.gov For example, chronic treatment with certain compounds has been shown to increase striatal levels of dopamine, 5-HT, and noradrenaline, while reducing their metabolites. nih.gov

In a study investigating the effects of unpredictable chronic mild stress (UCMS) in mice, a validated model for stress-induced depression, treatment with the IDO1 inhibitor 1-methyl-D-tryptophan (a related compound) was found to alleviate most of the behavioral changes induced by the stress. plos.org This treatment also robustly reduced peripheral levels of proinflammatory cytokines, suggesting an anti-inflammatory mechanism of action. plos.org Furthermore, in the amygdala of these mice, 1-methyl-D-tryptophan treatment reduced the levels of 3-hydroxykynurenine (3HK) and quinolinic acid (QUIN), two neuroactive metabolites of the kynurenine pathway. plos.org

Another study in rats examined retinal and optic nerve damage models. nih.gov Following N-methyl-D-aspartate (NMDA) injection, which induces excitotoxic damage, retinal tryptophan levels decreased, while kynurenine (KYN) and kynurenic acid (KYNA) levels increased. nih.gov These findings highlight the dynamic changes in the kynurenine pathway in response to neuronal injury.

Gastrointestinal Microbiota Modulation in Inflammatory Models

The gut microbiota plays a crucial role in tryptophan metabolism, influencing host health and disease. unimi.itfrontiersin.orgunite.it A study utilizing a DL-isomeric mixture containing 5-methyl-tryptophan (5-MT) demonstrated its potential to ameliorate colitis in animal models by modulating the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway. sigmaaldrich.com This suggests that tryptophan analogs can exert their effects through interactions with the complex ecosystem of the gut. The gut microbiota can metabolize tryptophan into various bioactive molecules, including indole (B1671886) and its derivatives, which can signal to the host. frontiersin.orgmdpi.com

Comparative Analysis with Other Tryptophan Analogs in Preclinical Contexts

Comparing this compound with other tryptophan analogs is crucial for understanding its unique properties and potential applications. Tryptophan analogs can be broadly categorized based on their structure and their effects on key enzymes and pathways.

One of the most studied tryptophan analogs is 1-methyl-tryptophan (1-MT), which exists as two stereoisomers: 1-methyl-L-tryptophan (L-1MT) and 1-methyl-D-tryptophan (D-1MT or indoximod). nih.govplos.org Preclinical studies have shown that L-1MT is a more potent inhibitor of IDO1, while D-1MT is more effective at inhibiting IDO2. nih.gov In some cancer models, D-1MT was found to be more effective in reversing T-cell suppression and enhancing anticancer activity. nih.gov

Radiolabeled tryptophan analogs, such as [¹¹C]AMT and 5-[¹⁸F]F-AMT, have been developed as imaging agents to study the serotonergic and kynurenine pathways in vivo using positron emission tomography (PET). mdpi.com These tools allow for the non-invasive monitoring of tryptophan metabolism in both preclinical and clinical settings. For instance, an in vitro enzyme assay showed that L-[¹⁸F]F-5-Trp was a substrate for both IDO1 and TDO2, whereas its D-counterpart was not. mdpi.com

The structural modifications of these analogs, such as methylation or fluorination at different positions on the indole ring, significantly influence their biological activity, including their substrate suitability for enzymes like tryptophan hydroxylase (TPH) and IDO. mdpi.comresearchgate.net For example, 5-[¹⁸F]F-AMT was found to be a poorer substrate for TPH compared to tryptophan and α-methyl-tryptophan (AMT). mdpi.com

Table 2: Comparative Preclinical Data of Tryptophan Analogs

| Analog | Key Preclinical Finding | Reference |

|---|---|---|

| 1-methyl-L-tryptophan (L-1MT) | More potent inhibitor of IDO1. nih.gov | nih.gov |

| 1-methyl-D-tryptophan (D-1MT/indoximod) | More active inhibitor of IDO2; effective in reversing T-cell suppression in some preclinical models. nih.gov | nih.gov |

| α-Methyl-L-tryptophan (α-MLT) | Functions as a weight-loss agent in multiple mouse models of obesity. portlandpress.com | portlandpress.com |

| 5-Fluoro-L-tryptophan (5-F-Trp) | Demonstrated reduced substrate efficiency for certain enzymes compared to L-tryptophan in comparative studies. | |

| M4112 (dual IDO1/TDO2 inhibitor) | Significantly decreased the kynurenine:tryptophan ratio in the liver and tumor of mice. bmj.com | bmj.com |

Analytical Methodologies Utilizing 5 Methyl D Tryptophan

Role as an Internal Standard in Tryptophan Quantification

In the analysis of complex biological and food matrices, the accurate quantification of amino acids like tryptophan can be challenging due to sample loss during preparation and potential matrix effects that can suppress or enhance the analytical signal. An internal standard is a compound added to a sample in a known concentration to correct for these variations. 5-methyl-D-tryptophan, or its more commonly used enantiomer, 5-methyl-L-tryptophan, is frequently employed for this purpose in tryptophan analysis. chemicalbook.com The principle behind its use is that the internal standard, being chemically very similar to the analyte (tryptophan), will experience similar losses and matrix effects throughout the analytical process. By comparing the ratio of the analyte's signal to the internal standard's signal, a more accurate quantification can be achieved.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and selective method for the determination of tryptophan in various samples. Tryptophan is naturally fluorescent due to its indole (B1671886) ring, and this property is exploited for its detection. In this methodology, this compound (or its L-isomer) is added to the sample prior to any preparation steps.

The sample then undergoes extraction and often a protein hydrolysis step to release protein-bound tryptophan. Following preparation, the sample extract is injected into the HPLC system. The stationary phase and mobile phase of the HPLC system are chosen to achieve good separation between tryptophan, this compound, and other matrix components.

A typical HPLC method for tryptophan analysis using 5-methyl-L-tryptophan as an internal standard was developed for the determination of tryptophan in yoghurt. chemicalbook.com The chromatographic separation was achieved using a reversed-phase column with a gradient elution of acetonitrile (B52724) in water. chemicalbook.com The fluorescence detector was set at an excitation wavelength of 280 nm and an emission wavelength of 360 nm to detect both tryptophan and 5-methyl-tryptophan. chemicalbook.com The retention time for tryptophan was 1.197 minutes, while 5-methyl-L-tryptophan eluted at 1.564 minutes, demonstrating a clear separation. chemicalbook.com The use of the internal standard allows for the correction of any variations in injection volume or detector response, leading to a highly precise and accurate quantification of tryptophan.

Table 1: HPLC Parameters for Tryptophan Quantification with 5-methyl-L-tryptophan as Internal Standard chemicalbook.com

| Parameter | Value |

|---|---|

| Column | Shim-Pak ODS II (2.2 µm; 75 mm × 2 mm i.d.) |

| Column Temperature | 25 °C |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 360 nm) |

| Retention Time (Tryptophan) | 1.197 min |

| Retention Time (5-methyl-L-tryptophan) | 1.564 min |

Optimization of Alkaline Hydrolysis Procedures for Tryptophan Determination

Tryptophan is susceptible to degradation under the acidic conditions typically used for protein hydrolysis. Therefore, alkaline hydrolysis is the preferred method for releasing protein-bound tryptophan for subsequent analysis. However, even under alkaline conditions, some degradation of tryptophan can occur. The addition of an internal standard like this compound before hydrolysis is crucial to account for these losses.

Research has been conducted to optimize alkaline hydrolysis conditions to maximize tryptophan recovery. A study evaluating the stability of tryptophan and its analogues, including 5-methyl-tryptophan, during sodium hydroxide (B78521) (NaOH) hydrolysis of food samples found that using 5-methyl-tryptophan to correct for hydrolytic losses could lead to an overestimation of the tryptophan content by 8.2-19%. nih.gov This suggests that the degradation rate of free 5-methyl-tryptophan may not perfectly mirror that of protein-bound tryptophan under all conditions. nih.gov

Despite this, the use of an internal standard remains a critical component of the methodology. The process generally involves hydrolyzing the sample in a strong base, such as 4.2 M NaOH, at elevated temperatures (e.g., 110 °C) for an extended period (e.g., 20 hours). chemicalbook.com To prevent oxidative degradation of tryptophan during this process, oxygen is typically removed from the hydrolysis vials. chemicalbook.com After hydrolysis, the sample is neutralized and prepared for HPLC analysis. The recovery of the internal standard, this compound, provides a basis for correcting the final calculated concentration of tryptophan in the original sample.

Spectroscopic Characterization for Research Purposes (e.g., NMR, Mass Spectrometry, IR)

The spectroscopic properties of this compound are essential for its identification, characterization, and use in research. While detailed spectroscopic data specifically for the D-enantiomer is not extensively published, data for the racemic mixture (5-methyl-DL-tryptophan) and the L-enantiomer are available and provide a strong basis for understanding its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-methyl-DL-tryptophan, both ¹H NMR and ¹³C NMR spectra have been recorded. nih.gov The ¹H NMR spectrum would be expected to show distinct signals for the protons of the indole ring, the aliphatic side chain, and the methyl group. The protons on the indole ring would appear in the aromatic region, while the protons of the alanine (B10760859) side chain and the methyl group would be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular weight of this compound is 218.25 g/mol . In mass spectrometry, this would correspond to the molecular ion peak (M+). Gas chromatography-mass spectrometry (GC-MS) analysis of 5-methyl-DL-tryptophan has identified several characteristic fragment ions. nih.gov The fragmentation pattern is influenced by the structure of the molecule, with common losses including the carboxyl group and parts of the side chain. A study on the fragmentation of tryptophan derivatives indicated that N-Cα bond dissociation is a common fragmentation pathway. nih.gov

Table 2: Key Mass Spectrometry Data for 5-methyl-DL-tryptophan nih.gov

| m/z | Interpretation |

|---|---|

| 218 | Molecular Ion (M+) |

| 144 | Fragment Ion |

| 143 | Fragment Ion |

| 135 | Fragment Ion |

| 115 | Fragment Ion |

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-methyl-DL-tryptophan would exhibit characteristic absorption bands for the N-H stretch of the indole ring and the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule. A product specification for 5-methyl-DL-tryptophan confirms that its infrared spectrum conforms to expected standards. thermofisher.com

Future Directions in 5 Methyl D Tryptophan Research

Elucidation of Novel Molecular Targets and Binding Affinities

Future research on 5-methyl-D-tryptophan is poised to uncover novel molecular targets beyond its known interactions. While its role as a tryptophan analog and its interaction with the tryptophan repressor (TrpR) are established, the full spectrum of its binding partners remains to be elucidated. biorxiv.orgresearchgate.net High-resolution structural studies, such as the 1.4 Å resolution structure of 5-methyl-tryptophan bound to TrpR, have provided insights into how its methyl group packs within hydrophobic pockets, influencing binding. biorxiv.org However, the promiscuity of ligand binding in receptors like TrpR suggests that other, yet unidentified, targets likely exist. biorxiv.orgresearchgate.net

The process of "drug elucidation," which involves studying the mechanisms of action of compounds in model organisms, can reveal unexpected molecular targets and biological effects. nih.gov This approach could be instrumental in identifying new pathways affected by this compound. Understanding these novel interactions is crucial, as even drugs considered selective can bind to additional, lower-affinity sites at therapeutic concentrations. nih.gov

Isothermal titration calorimetry (ITC) is a key technique for determining the thermodynamic properties and binding affinities of such interactions. biorxiv.org Future studies will likely employ ITC and other biophysical methods to quantify the binding of this compound to newly identified targets. This will be essential for developing a comprehensive understanding of its mechanism of action and for guiding the rational design of more specific and potent analogs. biorxiv.orgresearchgate.net

Table 1: Known and Potential Areas of Molecular Interaction for this compound

| Category | Description | Potential Research Focus |

| Established Targets | Proteins where binding has been confirmed and characterized, such as the tryptophan repressor (TrpR). biorxiv.orgresearchgate.net | Investigating the finer details of binding kinetics and thermodynamics. |

| Predicted Targets | Proteins and receptors are predicted to interact based on structural homology or pathway analysis. | Validation of predicted interactions and characterization of binding affinities. |

| "Off-Target" Effects | Unintended molecular interactions that may contribute to the compound's overall biological activity. nih.govaacrjournals.org | Identification and characterization of these interactions to understand the complete pharmacological profile. |

Advanced Studies in Specific Biological Systems Beyond Initial Discoveries

While initial research has laid the groundwork, future investigations will delve deeper into the effects of this compound in more complex and specific biological systems. Its role as an immunomodulator, particularly in the context of cancer and allergic diseases, is a significant area for future exploration. frontiersin.org For instance, the prodrug form, 1-methyl-D-tryptophan (1-MT), is being investigated for its role in various conditions, including cancer and infections, by targeting the enzyme indoleamine 2,3-dioxygenase (IDO). frontiersin.orgspandidos-publications.com However, the effects of these compounds can be complex; for example, 1-D-MT has been reported to potentially promote immune evasion in some contexts. spandidos-publications.com

Advanced studies will likely move beyond broad applications to focus on specific disease models. For example, in the context of inflammatory bowel disease, 5-methyl-DL-tryptophan has been shown to ameliorate colitis by modulating gut microbiota and specific signaling pathways. sigmaaldrich.com Further research is needed to understand the precise mechanisms in different inflammatory and autoimmune conditions. frontiersin.org

The influence of D-tryptophan and its derivatives on the balance of T helper cell types in asthma models suggests a promising avenue for research into allergic airway diseases. frontiersin.org Future studies will need to employ sophisticated in vivo models and patient-derived tissues to translate these initial findings into clinically relevant knowledge.

Development of New Analytical Techniques for its Detection and Metabolites

The accurate detection and quantification of this compound and its metabolites in various biological samples are critical for advancing research. Current analytical methods often rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. nih.govu-szeged.husemanticscholar.org These techniques are essential for analyzing the complex mixture of tryptophan metabolites, known as kynurenines, which are involved in numerous physiological and pathological processes. nih.gov

Future developments in analytical chemistry will focus on creating more sensitive, rapid, and comprehensive methods. uniroma1.it This includes the optimization of extraction protocols to handle trace concentrations and the instability of certain metabolites. nih.gov The use of internal standards, such as 3-nitro-L-tyrosine, is crucial for improving the accuracy and reproducibility of these assays. nih.govu-szeged.hu

The development of novel analytical strategies, potentially involving multivariate statistical techniques, could help in the retrospective analysis of mass spectra to identify class-specific fragments and even new, uncharacterized metabolites. uniroma1.it Such advancements will be vital for pharmacokinetic studies, understanding the metabolic fate of this compound, and identifying biomarkers for its activity. researchgate.net

Table 2: Current and Future Analytical Approaches for this compound Analysis

| Technique | Application | Future Development |

| HPLC with UV/Fluorescence Detection | Quantification of tryptophan and its primary metabolites in biological fluids. nih.govu-szeged.hu | Miniaturization and increased throughput. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection of a wide range of metabolites in complex matrices. nih.govresearchgate.net | Development of methods for simultaneous quantification of a larger panel of metabolites and retrospective data analysis. uniroma1.it |

| Capillary Electrophoresis | Separation of closely related compounds. | Integration with advanced detection methods for improved sensitivity. |

Exploration of Structure-Activity Relationships for Modified Analogs

Understanding the structure-activity relationships (SAR) of this compound is fundamental to designing new analogs with improved properties. researchgate.net SAR studies involve systematically modifying the chemical structure to see how these changes affect biological activity. researchgate.netnih.gov This allows for the optimization of potency, selectivity, and pharmacokinetic profiles. nih.gov

For this compound, future SAR studies will likely focus on several key areas. One approach is the synthesis of deuterated analogs to serve as internal standards for metabolic studies. ku.edu Another is the incorporation of fluorine into the aromatic ring to potentially attenuate oxidative metabolism. ku.edu The addition of hydroxyl or methoxy (B1213986) groups at various positions could also be explored to create potential metabolites or analogs with increased aqueous solubility. ku.edu

The synthesis and evaluation of tryptophan analogs with modifications to the indole (B1671886) ring or the amino acid backbone can provide valuable insights. acs.orgrsc.org For example, studies on other peptide-based compounds have shown that even small changes, like methylation at different positions, can significantly impact activity. nih.govnih.gov By combining chemical synthesis with biological and biophysical assays, researchers can build robust SAR models to guide the development of the next generation of therapeutics based on the this compound scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-D-tryptophan, and how can researchers optimize yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves regioselective alkylation of the indole ring at the 5-position. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .

- Alkylation : Methylation at the 5-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for regioselectivity .

- Deprotection and purification : Remove protecting groups under acidic conditions (e.g., TFA for Boc) and isolate the enantiomer using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) .

Q. Which analytical techniques are most effective for characterizing this compound's structural and enantiomeric properties?

- Methodological Answer :

- Structural confirmation : Use - and -NMR to verify methyl group placement on the indole ring (δ 2.4–2.6 ppm for methyl protons) .

- Enantiomeric purity : Chiral HPLC with a mobile phase of hexane:isopropanol (90:10) and UV detection at 280 nm resolves D- and L-isomers. A retention time difference of ≥1.5 minutes confirms baseline separation .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 247.1218 for [M+H]⁺) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound influence tryptophan metabolic pathways compared to its L-isomer?

- Methodological Answer :

- In vitro enzyme assays : Compare kinetic parameters (, ) of IDO1 (Indoleamine 2,3-dioxygenase 1) or TPH (Tryptophan Hydroxylase) using purified enzymes. For IDO1, incubate with 0.1–1 mM substrate and measure kynurenine production via UV absorbance at 360 nm .

- Cell-based studies : Treat human cancer cell lines (e.g., HeLa) with 50–100 µM this compound and quantify downstream metabolites (e.g., serotonin, kynurenine) via LC-MS/MS. L-isomers typically show higher metabolic flux due to stereospecific enzyme binding .

Q. What experimental models are suitable for studying this compound's role in immune modulation related to IDO1 activity?

- Methodological Answer :

- In vivo tumor models : Use syngeneic mice implanted with IDO1-overexpressing tumors (e.g., B16 melanoma). Administer this compound (10–50 mg/kg, i.p.) and monitor tumor growth inhibition and T-cell infiltration via flow cytometry (CD8⁺/CD4⁺ ratios) .

- PET imaging : Radiolabel this compound with (e.g., 5-[]F-AMT) to track biodistribution. Image using microPET/CT at 60–90 minutes post-injection; correlate uptake with IDO1 expression quantified by IHC .

Q. How can researchers resolve contradictions in data regarding this compound's bioavailability and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Pharmacokinetic studies : Conduct parallel in vivo (rodent) and in vitro (MDCK-MDR1 monolayer) assays. Measure plasma and brain concentrations post-administration (5–20 mg/kg, i.v.) via LC-MS. Calculate brain-to-plasma ratio (B/P); values <0.1 indicate poor BBB penetration .

- Probe competition assays : Co-administer with a known BBB transporter substrate (e.g., -sucrose) to assess efflux mechanisms. A 2-fold increase in brain uptake after transporter inhibition (e.g., with probenecid) suggests active efflux .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., 0, 10, 50 µM). Use Tukey’s HSD to control Type I error rates. For non-normal data, apply Kruskal-Wallis followed by Dunn’s test .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.